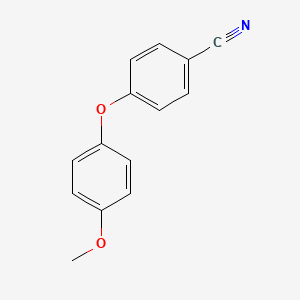

4-(4-Methoxyphenoxy)benzonitrile

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(4-methoxyphenoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c1-16-12-6-8-14(9-7-12)17-13-4-2-11(10-15)3-5-13/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXNXINOPSYVXPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363417 | |

| Record name | 4-(4-methoxyphenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78338-68-8 | |

| Record name | 4-(4-Methoxyphenoxy)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78338-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-methoxyphenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 4 Methoxyphenoxy Benzonitrile and Analogues

Strategies for Carbon-Oxygen (C-O) Bond Formation in Diaryl Ethers

The formation of the C-O bond in diaryl ethers like 4-(4-methoxyphenoxy)benzonitrile is a cornerstone of their synthesis. Two primary strategies dominate this field: nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a well-established method for forming C-O bonds. In a typical SNAr reaction for synthesizing a diaryl ether, a phenoxide acts as the nucleophile, attacking an electron-deficient aromatic ring and displacing a leaving group, which is often a halide. The aromatic ring must be "activated" by electron-withdrawing groups (such as a nitro or cyano group) at positions ortho or para to the leaving group to facilitate the reaction. nih.govfishersci.co.uk This activation stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. nih.gov

For the synthesis of this compound, this would typically involve the reaction of 4-methoxyphenoxide with a 4-halobenzonitrile (e.g., 4-fluorobenzonitrile (B33359) or 4-chlorobenzonitrile). The cyano group at the para position of the benzonitrile (B105546) ring provides the necessary electron-withdrawing character to activate the ring for nucleophilic attack. The reaction is generally carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). fishersci.co.ukacs.org

Recent studies have focused on developing milder reaction conditions for SNAr-based diaryl ether synthesis. For instance, a combination of DMF and potassium tert-butoxide has been shown to mediate the reaction between various alcohols and aryl chlorides possessing a nitro or cyano group under mild conditions. acs.org

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions have become increasingly popular for the synthesis of diaryl ethers due to their high efficiency and broad substrate scope. Copper- and palladium-catalyzed systems are the most prominent.

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers. organic-chemistry.org It traditionally involves the coupling of a phenol (B47542) with an aryl halide in the presence of a stoichiometric amount of copper powder or a copper salt at high temperatures. organic-chemistry.org For the synthesis of this compound, this would entail the reaction of 4-methoxyphenol (B1676288) with a 4-halobenzonitrile.

Modern advancements in Ullmann-type reactions have led to the development of more efficient catalytic systems that operate under milder conditions. The use of copper(I) salts, such as copper(I) iodide (CuI), in combination with a ligand and a base, is now common. organic-chemistry.org For example, the use of CuI with ligands like N,N-dimethylglycine allows the coupling of aryl iodides and bromides at a lower temperature of 90°C. organic-chemistry.org Bimetallic systems, such as a combination of CuI and Fe(acac)₃ with potassium carbonate as the base, have also been shown to effectively promote the C-O cross-coupling to form a variety of diaryl ethers in very good yields. organic-chemistry.org

A patent describes a method for preparing 4-(4-methylphenoxy)benzonitrile, an analogue of this compound, by reacting p-cresol (B1678582) with p-chlorobenzonitrile in the presence of potassium hydroxide (B78521) and an organic solvent. patsnap.com This suggests a similar nucleophilic substitution pathway, which could potentially be enhanced by a copper catalyst.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have been adapted for C-O bond formation to synthesize diaryl ethers. These reactions typically employ a palladium catalyst in conjunction with a specialized ligand to couple an alcohol or phenol with an aryl halide or triflate.

The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed. The catalyst system is typically formed in situ from a palladium precursor, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and the chosen ligand. organic-chemistry.org These methods have expanded the scope of diaryl ether synthesis, allowing for the coupling of even electron-deficient aryl halides with a wide range of phenols. organic-chemistry.org While specific examples for the direct synthesis of this compound via this method are not detailed in the provided results, the general applicability of palladium catalysis to diaryl ether formation is well-established. organic-chemistry.orgnih.govnih.gov

Advanced Synthetic Conditions and Green Chemistry Considerations

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods. This has led to the exploration of novel reaction media and conditions for the synthesis of diaryl ethers.

Reactions in Supercritical Carbon Dioxide (scCO₂)

Supercritical carbon dioxide (scCO₂) has emerged as a promising green solvent for chemical synthesis. It is non-toxic, non-flammable, inexpensive, and its properties can be tuned by adjusting temperature and pressure. rsc.orgnih.gov

A high-yielding, batch-mode synthesis of diaryl ethers has been developed using an SNAr fluoride-mediated process in scCO₂. rsc.orgnih.gov This method involves the reaction of an activated aryl fluoride (B91410) with a phenol. The use of a polymer-supported imidazolium (B1220033) fluoride reagent in this system has further enabled the development of a fixed-bed continuous flow process, which offers advantages in terms of ease of product separation and catalyst recycling. rsc.orgnih.gov This approach represents a significant step towards a more sustainable synthesis of diaryl ethers.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable technique, offering rapid and efficient routes to various compounds. at.ua This method has been successfully applied to the synthesis of nitriles and related heterocyclic structures. at.uaresearchgate.net While specific microwave-assisted synthesis of this compound is not extensively detailed in the provided results, the synthesis of related benzonitrile and triazine derivatives under microwave irradiation highlights the potential of this methodology. researchgate.netarkat-usa.org

For instance, the synthesis of 4-methoxybenzonitrile (B7767037) from 4-methoxybenzaldehyde (B44291) has been achieved using microwave irradiation in the presence of potassium fluoride-sulfide and silica (B1680970) gel. google.com This method is noted for its rapid reaction time and high yield, although its scalability for industrial production may be a concern. google.com Another example is the microwave-assisted synthesis of 2,4-dimethoxybenzylaminotriazines, where microwave irradiation at 150°C for 5-10 minutes in a solvent-free condition led to the desired products. researchgate.netarkat-usa.org This approach utilized an excess of 2,4-dimethoxybenzylamine (B23717) to act as both a nucleophile and a base. arkat-usa.org

The general principle of microwave-assisted synthesis involves the use of microwave radiation to heat the reaction mixture. This can lead to significantly shorter reaction times and sometimes improved yields compared to conventional heating methods. at.uasc.edu The efficiency of microwave heating is dependent on the dielectric properties of the solvents and reactants. at.ua

Table 1: Examples of Microwave-Assisted Synthesis of Related Compounds

| Starting Material(s) | Reagents/Conditions | Product | Yield | Reference |

| 4-Methoxybenzaldehyde | K₂S, KF, SiO₂, Microwave | 4-Methoxybenzonitrile | High | google.com |

| 6-Chloro-2,4-bis-(2-pyrazol-1-ylphenylamine)-1,3,5-triazine, 2,4-Dimethoxybenzylamine | Microwave (150°C, 5 min), Solvent-free | N-(2,4-Dimethoxybenzyl)-N´,N´´-bis-(2-pyrazol-1-ylphenyl)-1,3,5-triazine-2,4,6-triamine | 57% | arkat-usa.org |

| 2,2',4,4'-Tetrahydroxy-benzophenone | Sodium acetate, Microwave (200°C, 30-40 min) | 3,6-Dihydroxyxanthone | >93% | sc.edu |

Preparation of Functionalized this compound Derivatives

Synthesis of Precursor Molecules for Derivatization

The synthesis of functionalized derivatives of this compound often begins with the preparation of a suitable precursor molecule that can be subsequently modified. A key precursor for many derivatization reactions is 4-(4-formylphenoxy)benzonitrile (B1299947). nih.gov This compound possesses a reactive aldehyde group that can participate in a variety of chemical transformations. nih.gov

The synthesis of 4-(4-formylphenoxy)benzonitrile can be achieved through various synthetic routes. While specific high-yield syntheses are not detailed in the provided search results, its availability from commercial sources suggests established synthetic protocols exist. orgsyn.org The structure of 4-(4-formylphenoxy)benzonitrile provides a scaffold where the formyl group can be converted into other functional groups, allowing for the creation of a library of derivatives.

Another important class of precursors are substituted phthalonitriles. For example, 4-(2-methoxyphenoxy)phthalonitrile and 4-(3-methoxyphenoxy)phthalonitrile have been synthesized by the reaction of 4-nitrophthalonitrile (B195368) with the corresponding methoxyphenol in DMF with potassium carbonate. nih.gov These compounds serve as building blocks for more complex structures like phthalocyanines. nih.gov

Derivatization Reactions (e.g., Hydrazone Formation from Formyl-Phenoxybenzonitrile Scaffolds)

A common and versatile derivatization reaction for formyl-containing compounds is the formation of hydrazones. quimicaorganica.orglibretexts.org This reaction involves the condensation of an aldehyde or ketone with hydrazine (B178648) or a substituted hydrazine to form a hydrazone, with the elimination of a water molecule. quimicaorganica.orglibretexts.orgnih.govyoutube.com

The mechanism of hydrazone formation is analogous to that of imine formation and is typically catalyzed by acid. quimicaorganica.orgnih.gov The reaction proceeds through a tetrahedral intermediate, which then dehydrates to form the C=N double bond of the hydrazone. nih.gov

Specifically, 4-(4-formylphenoxy)benzonitrile can be reacted with various hydrazines to yield a diverse range of hydrazone derivatives. This strategy is widely used in medicinal chemistry and materials science to modify the properties of a core scaffold. The general reaction is as follows:

4-(4-Formylphenoxy)benzonitrile + R-NHNH₂ → 4-(4-((R-hydrazono)methyl)phenoxy)benzonitrile + H₂O

The choice of the substituted hydrazine (R-NHNH₂) allows for the introduction of different functional groups (R) into the final molecule, thereby tuning its electronic, steric, and biological properties. nih.gov

Controlled Synthesis of Related Structural Analogues

The controlled synthesis of structural analogues of this compound allows for the systematic investigation of structure-activity relationships. This can be achieved by modifying the core structure in a planned and predictable manner.

One approach is to vary the substitution pattern on the phenoxy ring. For example, the synthesis of 4-(2-methoxyphenoxy)phthalonitrile and 4-(3-methoxyphenoxy)phthalonitrile demonstrates the ability to introduce the methoxy (B1213986) group at different positions. nih.gov This is accomplished by using the appropriately substituted methoxyphenol as a starting material. nih.gov

Another strategy involves modifying the benzonitrile moiety. For instance, the formyl group of 4-(4-formylphenoxy)benzonitrile can be transformed into a cyano group. researchgate.net An example of such a transformation is the reaction with hydroxylammonium sulfate (B86663) in the presence of sodium formate (B1220265) in formic acid. researchgate.net

Furthermore, the synthesis of analogues can involve the introduction of different substituents altogether. The reaction of 4-nitrophthalonitrile with various phenols can lead to a wide array of phenoxy-substituted phthalonitriles. nih.gov The choice of phenol determines the nature of the substituent on the terminal benzene (B151609) ring.

The synthesis of 4,5-bis(4-methoxyphenoxy)phthalonitrile, although unintentional in the cited study, illustrates the possibility of introducing multiple phenoxy groups onto the core structure. nih.gov

Spectroscopic and Diffraction Based Structural Characterization of 4 4 Methoxyphenoxy Benzonitrile

Vibrational Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying the functional groups present within a molecule. In FT-IR spectroscopy, specific bonds and functional groups absorb infrared radiation at characteristic frequencies, causing molecular vibrations (stretching and bending). The FT-IR spectrum of 4-(4-Methoxyphenoxy)benzonitrile is defined by the presence of its key structural features: the nitrile group, the diaryl ether linkage, the aromatic rings, and the methoxy (B1213986) group.

While a specific experimental spectrum is not provided in the search results, the expected characteristic absorption bands can be predicted based on established correlation tables. rsc.orgvscht.cz Key vibrations include the sharp, intense stretching of the nitrile (C≡N) bond, the asymmetric and symmetric stretching of the aryl ether (C-O-C) bonds, and various vibrations associated with the substituted benzene (B151609) rings.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | -OCH₃ | 2960 - 2850 | Medium |

| Nitrile C≡N Stretch | -C≡N | 2260 - 2220 | Strong, Sharp |

| Aromatic C=C Stretch | Ar C=C | 1600 - 1450 | Medium (multiple bands) |

| Asymmetric C-O-C Stretch | Aryl-O-Aryl | 1270 - 1230 | Strong |

| Symmetric C-O-C Stretch | Aryl-O-Aryl | 1075 - 1020 | Medium |

The presence of a strong, sharp peak around 2230 cm⁻¹ would be a clear indicator of the nitrile functional group. researchgate.net The region between 1270 cm⁻¹ and 1020 cm⁻¹ would be dominated by the strong C-O-C stretching vibrations of the diaryl ether linkage. Bands corresponding to the aromatic C-H stretches are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group appear just below 3000 cm⁻¹. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure Elucidation

NMR spectroscopy is an indispensable technique for determining the precise structure of a molecule by mapping the chemical environments of its constituent nuclei, primarily ¹H (protons) and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on each of the two aromatic rings and the methoxy group. Due to the para-substitution on both rings, a degree of symmetry is present. However, the two rings are chemically non-equivalent—one is substituted with an electron-donating methoxy group and the ether oxygen, while the other is substituted with an electron-withdrawing nitrile group and the ether oxygen. This results in different chemical shifts for the protons on each ring.

The spectrum should exhibit:

A singlet corresponding to the three protons of the methoxy (-OCH₃) group.

Two sets of doublets for the four protons on the methoxy-substituted ring (an AA'BB' system).

Two sets of doublets for the four protons on the nitrile-substituted ring (also an AA'BB' system).

While a definitive, fully assigned spectrum was not located, published data for similar diaryl ethers suggests the approximate chemical shifts. rsc.org

Table 2: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Methoxy (-OCH₃) | ~ 3.8 | Singlet | 3H |

| Ar-H (adjacent to -OCH₃) | ~ 6.9 | Doublet | 2H |

| Ar-H (adjacent to ether O) | ~ 7.0 | Doublet | 2H |

| Ar-H (adjacent to ether O) | ~ 7.1 | Doublet | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Due to the symmetry of the para-substituted rings, this compound is expected to show a total of 9 distinct signals, rather than 14.

These signals correspond to:

One signal for the methoxy carbon.

Four signals for the unique carbons of the methoxy-substituted ring (two protonated, two quaternary).

Four signals for the unique carbons of the nitrile-substituted ring (two protonated, two quaternary).

One signal for the nitrile carbon.

A search of the literature provided ¹³C NMR data for a closely related, though not identical, compound. rsc.org Based on general principles and data for similar structures, a predicted spectrum can be outlined. rsc.orguobasrah.edu.iq The nitrile carbon is typically found downfield around 119 ppm, and the methoxy carbon appears upfield around 55 ppm. The aromatic carbons resonate in the range of approximately 115-160 ppm.

Table 3: Predicted ¹³C NMR Resonances for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C N | ~ 119 |

| Quaternary C -CN | ~ 105 |

| Aromatic C -H (nitrile ring) | ~ 134 |

| Quaternary C -O (nitrile ring) | ~ 162 |

| Aromatic C -H (methoxy ring) | ~ 121 |

| Aromatic C -H (methoxy ring) | ~ 115 |

| Quaternary C -O (methoxy ring) | ~ 149 |

| Quaternary C -OCH₃ | ~ 158 |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of its fragmentation patterns. For this compound (C₁₄H₁₁NO₂), the molecular weight is 225.24 g/mol . cymitquimica.com The electron ionization (EI) mass spectrum is therefore expected to show a molecular ion peak (M⁺•) at an m/z (mass-to-charge ratio) of 225.

The fragmentation of diaryl ethers is often characterized by the cleavage of the C-O ether bonds. libretexts.orgmiamioh.edu The primary fragmentation pathways for this compound would involve the breaking of the molecule at the ether linkage, leading to several characteristic fragment ions.

Table 4: Predicted Major Ions in the Mass Spectrum of this compound

| m/z | Ion Formula | Identity / Origin |

|---|---|---|

| 225 | [C₁₄H₁₁NO₂]⁺• | Molecular Ion (M⁺•) |

| 123 | [C₇H₇O]⁺ | 4-methoxyphenyl cation (loss of •C₇H₄NO radical) |

| 108 | [C₇H₈O]⁺• | 4-methoxyphenol (B1676288) radical cation (rearrangement) |

| 102 | [C₇H₄N]⁺ | 4-cyanophenyl cation (loss of •C₇H₇O radical) |

| 92 | [C₆H₄O]⁺• | Loss of -CH₃ from m/z 107 |

The relative abundance of these fragments helps to confirm the connectivity of the molecule, with the stability of the resulting cations and radicals dictating the most probable fragmentation routes. youtube.com

X-ray Diffraction (XRD) Studies for Crystalline Architecture and Molecular Conformation

X-ray diffraction on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, bond angles, and intermolecular interactions.

Table 5: Anticipated X-ray Diffraction Structural Parameters

| Parameter | Description | Expected Value |

|---|---|---|

| Crystal System | The crystal lattice system. | Commonly Monoclinic or Orthorhombic nih.gov |

| Space Group | The symmetry group of the crystal. | e.g., P2₁/c or Pbca nih.gov |

| C-O-C Bond Angle | Angle of the diaryl ether linkage. | ~ 118 - 120° |

| Dihedral Angle | Twist between the two aromatic rings. | Variable, typically non-zero |

A full analysis of the CCDC 265014 entry would provide the exact values for these parameters, confirming the precise molecular conformation and supramolecular architecture of this compound in the crystalline state.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) offers an unambiguous determination of the molecular structure, including precise bond lengths, bond angles, and the packing of molecules within the crystal. cam.ac.uk The crystal structure of this compound has been determined and the data deposited with the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 265014. ucl.ac.uk

The analysis reveals that this compound crystallizes in the monoclinic space group P2₁/c. The unit cell parameters, which define the dimensions and shape of the repeating unit in the crystal lattice, have been determined with high precision. The molecule consists of a benzonitrile (B105546) ring and a methoxy-substituted phenyl ring linked by an ether oxygen atom. The dihedral angle between the two aromatic rings is a key feature of its conformation. In the crystal, molecules are organized into a stable, three-dimensional network, influenced by intermolecular interactions.

Detailed crystallographic data and parameters from the single-crystal X-ray diffraction analysis are summarized in the interactive table below.

Table 1: Crystal Data and Structure Refinement for this compound.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₄H₁₁NO₂ |

| Formula Weight | 225.24 g/mol |

| CCDC Deposition No. | 265014 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.043(2) |

| b (Å) | 10.399(2) |

| c (Å) | 9.2550(19) |

| α (°) | 90 |

| β (°) | 99.33(3) |

| γ (°) | 90 |

| Volume (ų) | 1143.9(4) |

| Z | 4 |

| Temperature (K) | 293(2) |

| Wavelength (Å) | 0.71073 |

Powder X-ray Diffraction Characterization

Powder X-ray diffraction (PXRD) is a powerful analytical technique used to identify crystalline phases, assess sample purity, and determine the degree of crystallinity. nih.gov The technique involves irradiating a finely powdered sample with X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle (2θ). The resulting pattern of diffraction peaks is a unique fingerprint of the crystalline material.

While specific experimental powder X-ray diffraction data for this compound, such as a list of 2θ peaks and their corresponding relative intensities, is not available in the reviewed literature, a theoretical powder pattern can be calculated from the single-crystal X-ray diffraction data. This calculated pattern serves as a standard reference for the compound. It can be used for phase identification in bulk samples, ensuring that a synthesized powder corresponds to the known single-crystal structure. It is also invaluable for quality control in manufacturing processes and for studying phase transitions. ucl.ac.uk

The theoretical PXRD pattern would show a series of peaks at specific 2θ angles, with the position and intensity of each peak determined by the crystal lattice parameters and atomic positions obtained from the single-crystal analysis.

Computational and Theoretical Investigations of 4 4 Methoxyphenoxy Benzonitrile

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 4-(4-Methoxyphenoxy)benzonitrile to predict a range of properties. Methods such as the hybrid functional B3LYP are commonly used for these calculations. researchgate.net

A fundamental step in computational analysis is determining the molecule's most stable three-dimensional shape, known as the optimized geometry. Using DFT methods, researchers can calculate the bond lengths, bond angles, and dihedral (torsional) angles that correspond to the lowest energy state of the molecule. epstem.net For this compound (C₁₄H₁₁NO₂), this involves optimizing the spatial arrangement of its two phenyl rings, the ether linkage, the methoxy (B1213986) group, and the nitrile group.

The optimized structure can then be compared with experimental data if available, such as from X-ray crystallography. researchgate.net The Cambridge Structural Database contains crystal structure data for this compound, providing a benchmark for theoretical results. nih.gov Conformational analysis further explores how the molecule's energy changes as bonds rotate, particularly around the C-O-C ether linkage, to identify different stable conformers and the energy barriers between them.

Table 1: Representative Optimized vs. Experimental Geometric Parameters for Aromatic Systems This table illustrates the typical comparison between calculated and experimental data for molecules similar to this compound. Specific values for the title compound would require a dedicated DFT calculation.

| Parameter | Bond/Angle | DFT Calculated Value (e.g., B3LYP) | Experimental Value (X-ray) |

| Bond Length | C-C (phenyl) | ~1.39 - 1.44 Å | ~1.38 - 1.40 Å |

| Bond Length | C≡N | ~1.16 Å | ~1.15 Å |

| Bond Angle | C-O-C (ether) | ~118° - 120° | ~117° - 119° |

| Dihedral Angle | Phenyl-O-Phenyl | Varies with conformer | Specific to crystal packing |

Calculation of Vibrational Wavenumbers and Assignments

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. epstem.net Each calculated frequency represents a specific type of molecular motion, such as the stretching of the C≡N bond, the asymmetric and symmetric stretching of the C-O-C ether linkage, or the bending of C-H bonds on the phenyl rings.

Theoretical frequencies are often systematically higher than experimental ones due to the approximations inherent in the calculations. To improve accuracy, they are commonly multiplied by a scaling factor. epstem.net The resulting scaled frequencies can then be confidently assigned to specific peaks in an experimental IR spectrum.

Table 2: Illustrative Vibrational Wavenumber Assignments This table provides examples of expected vibrational modes for this compound and typical wavenumber ranges.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| C≡N Stretch | 2220 - 2240 | Stretching of the nitrile triple bond. |

| C-O-C Asymmetric Stretch | 1230 - 1270 | Asymmetric stretching of the ether linkage. |

| C-O-C Symmetric Stretch | 1020 - 1075 | Symmetric stretching of the ether linkage. |

| C-H Aromatic Stretch | 3000 - 3100 | Stretching of C-H bonds on the phenyl rings. |

| C=C Aromatic Stretch | 1450 - 1600 | In-plane stretching of carbon-carbon bonds in the phenyl rings. |

Analysis of Electronic Structure and Charge Distribution

The electronic properties of this compound are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT is used to calculate the energies and shapes of these orbitals. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's electronic transitions and reactivity. For related dye-sensitizer molecules, electronic absorption bands are often assigned to π→π* transitions. researchgate.net

Analysis of the charge distribution, for instance through Mulliken atomic charges, reveals the partial positive or negative character of each atom. epstem.net In this compound, the electronegative oxygen and nitrogen atoms are expected to carry partial negative charges, while the adjacent carbon atoms will be partially positive. This charge distribution is crucial for understanding intermolecular interactions and the molecule's dipole moment. In similar donor-acceptor molecules, computational studies have detailed the nature of charge-transfer (CT) states, which are fundamental to their photochemical behavior. nih.govnih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT studies focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movements of atoms by solving Newton's equations of motion. These simulations can reveal the flexibility of the molecule, particularly the rotation around the ether bond, and how its conformation changes in different environments, such as in various solvents. mdpi.com

For a molecule like this compound, MD simulations could be used to understand how it interacts with solvent molecules or other chemical species. By analyzing the simulation trajectory, researchers can identify stable conformations, study the strength of intermolecular interactions like hydrogen bonds, and calculate thermodynamic properties such as binding free energy when it interacts with a host molecule or surface. mdpi.com

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are essential for predicting how a molecule might react. rsc.org These methods can be used to explore the transformation from reactants to products, providing a detailed picture of the reaction mechanism. chemrxiv.org This involves identifying transition states—the high-energy structures that exist fleetingly between reactants and products—and any intermediate molecules that may be formed during the reaction. rsc.org

A key concept in understanding reaction mechanisms is the Potential Energy Surface (PES). libretexts.orglibretexts.org A PES is a mathematical map where the potential energy of a system is plotted against the geometric coordinates of its atoms. libretexts.org Reactants and products are located in low-energy valleys on this surface. A chemical reaction corresponds to a path from the reactant valley to the product valley.

The most efficient reaction pathway typically follows the path of minimum energy, which must pass through a high-energy saddle point on the PES. libretexts.org This saddle point represents the transition state of the reaction. visualizeorgchem.com By mapping the PES for a potential reaction involving this compound—for example, its synthesis or decomposition—researchers can calculate the activation energy (the height of the energy barrier at the transition state) and predict the reaction's feasibility and rate. researchgate.net This allows for a theoretical exploration of chemical transformations before undertaking experimental work. rsc.org

Transition State Analysis of Bond-Forming Reactions

The formation of the diaryl ether linkage in this compound is a key aspect of its synthesis, typically achieved through reactions like the Ullmann condensation or nucleophilic aromatic substitution (SNAr). Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate the mechanisms of these bond-forming reactions at a molecular level. Transition state analysis is central to understanding the kinetics and feasibility of these synthetic routes.

In the context of SNAr reactions for diaryl ether synthesis, computational studies on analogous systems have elucidated the nature of the transition state. For the reaction of an aryl halide with a phenoxide, the mechanism can proceed through a concerted pathway (cSNAr) or a stepwise pathway involving a Meisenheimer intermediate. nih.gov DFT calculations help in distinguishing between these pathways by locating the transition states and intermediates on the potential energy surface.

For a concerted mechanism, a single transition state is involved where the carbon-nucleophile bond is forming concurrently with the cleavage of the carbon-leaving group bond. The geometry of this transition state is crucial for determining the activation energy of the reaction. Computational studies on similar SNAr reactions have shown that the activation energy barrier can be around 20.9 kcal/mol for a concerted process. nih.gov

In the case of copper-catalyzed Ullmann-type reactions, DFT calculations have been instrumental in understanding the role of the catalyst and the nature of the intermediates and transition states. nih.govacs.org These studies suggest that the reaction often proceeds through a Cu(I)/Cu(III) catalytic cycle. The key steps involve the formation of a copper phenoxide complex, followed by oxidative addition of the aryl halide to the Cu(I) center, and finally, reductive elimination to form the diaryl ether and regenerate the Cu(I) catalyst. The oxidative addition step is often found to be the rate-determining step, and the transition state for this step is a critical point on the reaction coordinate. nih.govacs.org

A hypothetical transition state analysis for the formation of this compound via an SNAr reaction between 4-fluorobenzonitrile (B33359) and potassium 4-methoxyphenoxide could be modeled using DFT. The expected findings from such a study are summarized in the table below.

| Parameter | Calculated Value (Hypothetical) | Significance |

|---|---|---|

| Activation Energy (ΔG‡) | 20 - 25 kcal/mol | Determines the reaction rate; a higher barrier indicates a slower reaction. |

| Transition State Geometry | Distorted trigonal bipyramidal at the reacting carbon | Illustrates the simultaneous bond-forming and bond-breaking process. |

| Imaginary Frequency | One negative frequency | Confirms the structure as a true first-order saddle point (transition state). |

Solvation Effects Modeling in Theoretical Calculations

The solvent environment can significantly influence the kinetics and thermodynamics of chemical reactions. wikipedia.orgnumberanalytics.com In the computational investigation of the synthesis of this compound, modeling solvation effects is crucial for obtaining results that are comparable to experimental observations in solution. nih.govucsb.edu Both implicit and explicit solvation models are employed for this purpose. wikipedia.orgresearchgate.net

Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are widely used due to their computational efficiency. wikipedia.orgacs.org These models treat the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution. The choice of the model and its parameters, such as the dielectric constant of the solvent, is critical for accurate predictions. For instance, SNAr reactions are known to be significantly faster in polar aprotic solvents like DMSO or DMF compared to protic solvents. wikipedia.org Computational models can reproduce this trend by showing a lower activation energy barrier in the simulated polar aprotic solvent environment. scielo.br The stabilization of charged species, such as the nucleophile and any intermediates, by the solvent is a key factor that is captured by these models. frontiersin.org

Explicit solvation models, while computationally more demanding, provide a more detailed picture by including individual solvent molecules in the calculation. This approach is particularly important when specific solute-solvent interactions, such as hydrogen bonding, play a critical role. For the synthesis of this compound, explicit solvent molecules could be included to model the solvation shell around the reacting species, providing a more accurate description of the local environment.

The table below illustrates the hypothetical effect of different solvent models on the calculated activation energy for the SNAr synthesis of this compound.

| Solvent Model | Solvent | Calculated Activation Energy (ΔG‡) (Hypothetical) | Qualitative Effect |

|---|---|---|---|

| Gas Phase | None | ~15 kcal/mol | Baseline, often underestimates the barrier in solution. |

| PCM/SMD | Methanol (Protic) | ~28 kcal/mol | Higher barrier due to strong solvation of the nucleophile. scielo.br |

| PCM/SMD | DMSO (Polar Aprotic) | ~22 kcal/mol | Lower barrier, consistent with experimental rate acceleration. scielo.br |

Theoretical Studies on Structure-Function Relationships in Derivatives

Theoretical studies on the structure-function relationships of derivatives of this compound are crucial for designing new molecules with tailored properties, such as enhanced biological activity or improved material characteristics. chemrxiv.orgnih.gov Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are powerful computational tools used for this purpose. dovepress.comresearchgate.netmdpi.com

These studies typically involve generating a set of molecular descriptors for a series of derivatives and then using statistical methods to build a model that correlates these descriptors with the observed activity or property. The molecular descriptors can be categorized into several types, including electronic, steric, and hydrophobic parameters.

A hypothetical QSAR study on a series of this compound derivatives with potential inhibitory activity against a specific enzyme might involve the descriptors and findings summarized in the table below.

| Molecular Descriptor | Type | Hypothetical Influence on Activity |

|---|---|---|

| LogP | Hydrophobic | A parabolic relationship might be observed, indicating an optimal hydrophobicity for membrane permeation. dovepress.com |

| Dipole Moment | Electronic | A higher dipole moment could enhance binding to a polar active site. walisongo.ac.id |

| HOMO-LUMO Gap | Electronic | A smaller energy gap might be correlated with higher reactivity or charge transfer capabilities. researchgate.net |

| Steric Parameters (e.g., MR) | Steric | Steric hindrance from bulky substituents could negatively impact binding affinity. |

By establishing such relationships, these theoretical models can guide the synthesis of new derivatives with potentially improved functions, reducing the need for extensive and costly experimental screening. nih.gov

Advanced Research Applications and Materials Science Contexts of 4 4 Methoxyphenoxy Benzonitrile

Role as a Synthetic Building Block in Polymer Chemistry

The molecular architecture of 4-(4-Methoxyphenoxy)benzonitrile makes it an ideal candidate for incorporation into advanced polymer systems. The diaryl ether bond is a cornerstone of many high-performance polymers, known for imparting thermal stability and chemical resistance.

Incorporation into Poly(arylene ether)s

This compound serves as a valuable monomer or co-monomer in the synthesis of poly(arylene ether)s (PAEs). These polymers are constructed by forming ether linkages between aromatic rings. The synthesis typically proceeds through nucleophilic aromatic substitution reactions where a phenoxide group on one monomer displaces an activated leaving group (like a halide) on another.

In this context, the this compound unit can be incorporated to precisely control the properties of the resulting polymer. The nitrile (C≡N) group is a particularly important functional handle. It can be used for subsequent cross-linking reactions to create thermoset materials, or it can be chemically modified into other functional groups, such as carboxylic acids or amines, to further tune the polymer's characteristics. The preparation of PAEs often involves reacting monomers in the presence of a catalyst system, followed by purification steps to remove residual metals and by-products. google.com

Contribution to High-Performance Polymer Systems

High-performance polymers are materials that maintain their structural and functional integrity under extreme conditions, such as high temperatures, corrosive environments, and mechanical stress. m-chemical.co.jp The inclusion of the this compound moiety contributes to several key performance metrics:

Thermal Stability: The aromatic rings and the strong C-O-C ether bond are inherently stable and require a large amount of energy to break, leading to high decomposition temperatures.

Mechanical Strength: The rigidity of the polymer backbone, enhanced by the planar phenyl rings, results in polymers with high tensile strength and modulus.

Chemical Resistance: The stable ether linkage is resistant to attack by a wide range of chemicals.

Polarity and Adhesion: The nitrile group introduces polarity into the polymer chain. This can enhance intermolecular forces, leading to better mechanical properties and improved adhesion to other materials and substrates.

The synthesis of such polymers often involves strategies like reacting bisphenols with dihalobenzenes to form the core ether linkages. scispace.com The use of functionalized monomers like this compound allows for the creation of materials tailored for specific, demanding applications in aerospace, electronics, and automotive industries. m-chemical.co.jpscispace.com

Potential in Functional Materials Design

Beyond structural polymers, the electronic and coordination capabilities of this compound position it as a precursor for a variety of functional materials.

Precursors for Organic Optoelectronic Materials

The structure of this compound, featuring an electron-donating methoxy (B1213986) group (-OCH₃) and an electron-withdrawing nitrile group (-C≡N) at opposite ends of a conjugated diaryl ether system, creates an intramolecular charge-transfer character. This type of "push-pull" electronic structure is a fundamental prerequisite for materials with second-order nonlinear optical (NLO) activity. While direct studies on this specific molecule are not prevalent, analogous structures are explored for applications in frequency conversion and electro-optic modulation. The nitrile group, in particular, is a strong electron acceptor, making the molecule a promising candidate for further investigation and modification for use in optoelectronic devices.

Exploration in the Development of Sensors (as a general material function)

The nitrile and ether functionalities within this compound make it a versatile platform for developing chemical sensors. The molecule itself or, more commonly, its derivatives can be used to construct sensor frameworks. For instance, the nitrile group can be hydrolyzed to a carboxylic acid. This transforms the molecule into a ligand that can coordinate with metal ions.

Recent research has shown that ligands with similar ether-bridged aromatic backbones can form fluorescent coordination polymers. rsc.org These materials can act as highly sensitive and selective chemical sensors. The fluorescence of the framework can be quenched or enhanced upon interaction with specific analytes. For example, a zinc(II) coordination polymer built from a ligand featuring a phenoxy-dicarboxylate backbone demonstrated effective fluorescent detection of Bisphenol A (BPA). rsc.org This principle highlights the potential of using this compound as a foundational element for creating new sensory materials.

Contribution to Novel Frameworks in Coordination Polymers

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials built from metal ions or clusters linked together by organic ligands. The properties of these frameworks are dictated by the geometry of the metal center and the structure of the organic linker.

Derivatives of this compound, particularly those where the nitrile is converted to a coordinating group like a carboxylate, are excellent candidates for such linkers. mdpi.comnih.gov The diaryl ether backbone provides a rigid yet flexible spacer with a specific bent geometry (the C-O-C bond angle is approximately 118°). mdpi.com This inherent angle directs the formation of specific network topologies when coordinated with metal ions. By choosing different metal ions and auxiliary ligands, it is possible to construct a wide variety of 2D and 3D frameworks with tunable pore sizes and properties. rsc.orgmdpi.com These novel frameworks are being explored for applications in gas storage, catalysis, and drug delivery. mdpi.comrsc.org

| Structural Feature | Application Area | Rationale |

| Diaryl Ether Linkage | High-Performance Polymers | Provides high thermal stability and chemical resistance to the polymer backbone. scispace.com |

| Nitrile (-C≡N) Group | Polymer Chemistry / Sensors | Increases polarity and adhesion; acts as a site for cross-linking or conversion to a coordinating group (e.g., carboxylate). google.comrsc.org |

| Methoxy (-OCH₃) Group | Optoelectronics | Acts as an electron-donating group in a "push-pull" system, creating potential for nonlinear optical properties. |

| Rigid, Bent Backbone | Coordination Polymers | Functions as a linker with defined geometry to direct the formation of novel 2D or 3D metal-organic frameworks. rsc.orgmdpi.com |

Interdisciplinary Applications in Chemical Innovation

The chemical compound this compound, also known by synonyms such as 4-Cyano-4'-methoxydiphenyl ether, is a significant molecule at the intersection of organic synthesis, polymer chemistry, and materials science. google.comnih.gov Its unique structure, featuring a nitrile group and a methoxy-substituted phenoxy linkage, makes it a valuable precursor and building block for a range of high-performance materials. This strategic positioning allows for its application in diverse and innovative technologies, driving interdisciplinary advancements. The exploration of this compound and its derivatives bridges fundamental chemical principles with applied materials engineering, leading to the development of novel polymers with tailored properties.

The primary interdisciplinary application of this compound lies in its role as a monomer for the synthesis of poly(arylene ether nitrile)s (PENs). PENs are a class of high-performance engineering plastics known for their exceptional thermal stability, high mechanical strength, chemical resistance, and desirable dielectric properties. The synthesis of PENs from nitrile-containing diaryl ether monomers like this compound typically involves nucleophilic aromatic substitution polymerization. This process itself is a testament to interdisciplinary chemical innovation, combining principles of organic reaction mechanisms with polymer synthesis techniques to create robust materials.

The resulting polymers find applications in fields ranging from electronics to aerospace. For instance, the inherent properties of PENs make them excellent candidates for use as dielectric materials in high-frequency and high-speed communication technologies. Research into related thermosetting resins, such as those combining benzoxazine (B1645224) and phthalonitrile (B49051) functionalities, highlights the drive to develop materials with low dielectric constants and superior temperature resistance for applications like copper-clad laminates. researchgate.net While not directly mentioning this compound, this research underscores the importance of the ether-nitrile chemical motif in creating advanced dielectrics.

Furthermore, the modification of polymers derived from similar nitrile-containing monomers demonstrates the interdisciplinary approach to materials design. For example, the incorporation of different functional groups or the creation of copolymers can fine-tune the properties of the final material. This molecular-level engineering allows for the rational design of materials with specific performance characteristics, a key aspect of modern materials science.

The development of such high-performance polymers is a collaborative effort, requiring expertise from various chemical disciplines. Organic chemists are needed to design and synthesize the monomers, polymer chemists to control the polymerization process and tailor the macromolecular architecture, and materials scientists to characterize the physical and chemical properties of the resulting materials and evaluate their performance in specific applications. This synergy is crucial for translating fundamental chemical knowledge into tangible technological innovations.

While specific data on polymers derived directly from this compound is not extensively detailed in publicly available literature, the properties of related poly(arylene ether nitrile)s and similar high-performance polymers provide a strong indication of their potential. The following table summarizes key properties of representative high-performance polymers that share structural similarities with those that could be synthesized from this compound.

| Property | Representative Value/Range | Significance in Applications |

| Glass Transition Temperature (Tg) | > 200 °C | High thermal stability for use in demanding environments such as automotive and aerospace components. |

| Dielectric Constant (k) | 2.5 - 3.5 (at 1 MHz) | Low dielectric constant is crucial for high-frequency electronics to minimize signal loss and crosstalk. |

| Flexural Strength | 70 - 110 MPa | Good mechanical strength allows for the fabrication of durable structural components. researchgate.net |

| Water Absorption | < 0.5% | Low moisture uptake ensures dimensional stability and consistent electrical properties in varying humidity. |

This table presents typical values for high-performance poly(arylene ether nitrile)s and related polymers, illustrating the expected performance of materials derived from this compound.

Mechanistic Studies and Reaction Pathways Involving 4 4 Methoxyphenoxy Benzonitrile

Catalytic Pathways in Diaryl Ether Synthesis

The formation of the ether linkage in 4-(4-methoxyphenoxy)benzonitrile, which connects a 4-methoxyphenoxy group to a benzonitrile (B105546) moiety, is typically achieved through cross-coupling reactions. The two most prominent catalytic pathways are the Ullmann condensation and the Buchwald-Hartwig C-O coupling.

Ullmann Condensation: The Ullmann condensation is a classic method for forming diaryl ethers, traditionally involving the reaction of an aryl halide with a phenol (B47542) in the presence of copper or a copper salt at high temperatures. slideshare.netwikipedia.org Modern variations of this reaction employ soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.orgacs.org The synthesis of this compound via this pathway would involve the coupling of a 4-halobenzonitrile (e.g., 4-bromobenzonitrile) with 4-methoxyphenol (B1676288).

The proposed mechanism for Ullmann-type reactions involves the in-situ formation of a copper(I) phenoxide species. wikipedia.orgorganic-chemistry.org This intermediate then reacts with the aryl halide through a process that can be viewed as a copper-catalyzed nucleophilic aromatic substitution. organic-chemistry.org The general steps are:

Formation of a copper(I) phenoxide from the phenol and a copper(I) source.

Reaction of the copper(I) phenoxide with the aryl halide. wikipedia.org

Research has shown that inexpensive ligands can significantly accelerate the Ullmann-type coupling of aryl halides and phenols, enabling the synthesis of a variety of diaryl ethers in excellent yields. acs.org

Buchwald-Hartwig C-O Coupling: A more modern and often more versatile alternative to the Ullmann condensation is the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. organic-chemistry.orgwikipedia.org Initially developed for C-N bond formation (amination), this methodology has been successfully extended to the synthesis of diaryl ethers (C-O coupling). organic-chemistry.orgrsc.org The reaction couples an aryl halide or triflate with a phenol using a palladium catalyst and a phosphine (B1218219) ligand. wikipedia.orgrsc.org

The catalytic cycle for the Buchwald-Hartwig C-O coupling is generally understood to proceed through the following key steps: wikipedia.orglibretexts.orgnih.gov

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 4-bromobenzonitrile) to form a Pd(II) intermediate. libretexts.orgnih.gov

Association and Deprotonation: The phenol (4-methoxyphenol) coordinates to the Pd(II) complex, and a base facilitates deprotonation to form a palladium phenoxide complex.

Reductive Elimination: The diaryl ether product is formed by reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst. wikipedia.orglibretexts.org

The choice of ligand is critical for the success of the Buchwald-Hartwig reaction, with bulky, electron-rich biarylphosphine ligands often providing the best results, allowing the reaction to proceed under milder conditions. rsc.orgresearchgate.net

Nucleophilic Aromatic Substitution (SNAr): Direct synthesis without a metal catalyst is also possible via nucleophilic aromatic substitution (SNAr). wikipedia.org This pathway is viable when the aromatic ring to be substituted is activated by strong electron-withdrawing groups, such as the nitrile group (-CN) in 4-fluorobenzonitrile (B33359) or 4-chloronitrobenzene. wikipedia.orgacs.org The cyano group at the para position strongly activates the ring toward nucleophilic attack. acs.org

The SNAr mechanism involves two main steps: wikipedia.org

Nucleophilic Attack: The nucleophile, in this case, the 4-methoxyphenoxide ion (formed by deprotonating 4-methoxyphenol with a base), attacks the carbon atom bearing the leaving group (e.g., fluoride (B91410) in 4-fluorobenzonitrile). This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org

Leaving Group Departure: The leaving group is expelled, restoring the aromaticity of the ring and forming the final diaryl ether product. wikipedia.org

Studies have demonstrated the synthesis of 4-(4-methoxyphenoxy)benzaldehyde (B1588542) from 4-fluorobenzaldehyde (B137897) and 4-methoxyphenol via an SNAr reaction, highlighting the effectiveness of this pathway for similar structures. researchgate.net The reaction of electron-deficient aryl bromides like 4-bromobenzonitrile (B114466) with phenols can sometimes proceed even without a catalyst in a polar aprotic solvent like N-methylpyrrolidinone (NMP) when a strong base like cesium carbonate is used. umass.edu

Exploration of Substituent Effects on Reactivity

The electronic properties of substituents on both the phenolic and benzonitrile rings play a crucial role in determining the reaction rates and yields in diaryl ether synthesis.

In the context of synthesizing this compound, the key substituents are the methoxy (B1213986) group (-OCH₃) on the phenol ring and the cyano group (-CN) on the benzonitrile ring.

Effect of the Methoxy Group: The methoxy group is an electron-donating group (EDG). It increases the electron density of the phenol's aromatic ring and makes the hydroxyl proton more acidic, facilitating the formation of the phenoxide ion. This enhanced nucleophilicity of the 4-methoxyphenoxide makes it a more reactive partner in all the synthetic pathways mentioned (Ullmann, Buchwald-Hartwig, and SNAr). In copper-promoted couplings, electron-rich phenols generally give good yields. organic-chemistry.org

Effect of the Cyano Group: The cyano group is a strong electron-withdrawing group (EWG). Its effect depends on the reaction mechanism.

In SNAr reactions , the cyano group is essential. It strongly activates the aryl halide (e.g., 4-fluorobenzonitrile) toward nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate through resonance. wikipedia.orgacs.org The activating ability of EWGs is a well-established principle in SNAr chemistry.

In Ullmann and Buchwald-Hartwig reactions , the effect is more complex. While EWGs can make the oxidative addition step more favorable in some palladium-catalyzed systems, they are not strictly necessary as the catalyst system itself is highly reactive. researchgate.net However, for catalyst-free Ullmann-type reactions, electron-deficient aryl halides like 4-bromobenzonitrile are significantly more reactive than electron-rich ones. umass.edu

The interplay of these substituent effects is summarized in the table below.

| Reaction Pathway | Effect of Methoxy Group (-OCH₃) on Phenol | Effect of Cyano Group (-CN) on Aryl Halide |

|---|---|---|

| SNAr | Increases nucleophilicity of phenoxide, accelerating the reaction. | Strongly activates the ring for nucleophilic attack, essential for the reaction. wikipedia.orgacs.org |

| Ullmann Condensation | Enhances reactivity of the phenol component. | Activates the aryl halide, allowing for milder conditions or even catalyst-free reactions. umass.edu |

| Buchwald-Hartwig Coupling | Generally well-tolerated; enhances nucleophilicity. | Generally well-tolerated; can influence the rate of oxidative addition and reductive elimination. researchgate.net |

Investigation of Electron Transfer Processes in Related Reactions

Electron transfer (ET) processes are fundamental to many chemical transformations, including those involving aromatic systems similar to this compound. These can occur through photoinduced or electrochemical means and often involve the generation of highly reactive radical ion intermediates. mdpi.comnih.gov

Photoinduced Electron Transfer (PET): In reactions involving aromatic nitriles and methoxy-substituted arenes, photoinduced electron transfer can play a significant role. mdpi.com PET reactions often use a photocatalyst that, upon excitation with light, can act as a potent single-electron oxidant or reductant. nih.gov For a molecule like this compound, the methoxy-substituted ring is electron-rich and thus relatively easy to oxidize, while the benzonitrile ring is electron-poor and easier to reduce.

Studies on related systems have shown that photo-excited nitriles can engage in electron transfer with donor molecules. For instance, research on photoredox catalysts directly linking donor and acceptor arenes demonstrates that an excited-state complex can facilitate electron transfer to generate radical cations from substrates bearing oxidizable aromatic rings, such as those with methoxy groups. mdpi.com This process can initiate subsequent chemical reactions, like decarboxylation or addition to other molecules. mdpi.com

Proton-Coupled Electron Transfer (PCET): Proton-coupled electron transfer (PCET) is a mechanism where both an electron and a proton are exchanged, often in a concerted step. nih.gov This pathway is crucial in the oxidation and reduction of molecules containing functional groups like phenols. The oxidation of a phenol to a phenoxyl radical is a key example of a PCET process. While direct studies on this compound are limited, research on the electron transfer reactions of fluorinated tyrosines (which contain a phenol moiety) provides insight. In these systems, the reduction potential of the tyrosyl radical/tyrosinate couple is a key parameter governing the driving force for electron transfer. nih.gov The rates of charge separation and recombination can be analyzed using Marcus theory, which relates the rate of electron transfer to the reaction's driving force and reorganization energy. nih.gov Such principles would also apply to ET processes involving the phenolic portion of this compound.

Future Research Directions and Perspectives in 4 4 Methoxyphenoxy Benzonitrile Chemistry

Emerging Synthetic Methodologies and Catalysis

The synthesis of diaryl ethers, including 4-(4-methoxyphenoxy)benzonitrile, has traditionally been accomplished through methods like the Ullmann condensation. However, these often require harsh reaction conditions, stoichiometric amounts of copper, and can result in moderate yields and difficult purification. researchgate.net Future research is increasingly focused on the development of more efficient, sustainable, and versatile catalytic systems.

Recent advancements have seen the rise of palladium-catalyzed and copper-catalyzed cross-coupling reactions for the formation of the C-O bond in diaryl ethers. researchgate.netnih.govorganic-chemistry.org These methods often proceed under milder conditions and with greater functional group tolerance. For instance, the use of well-defined palladium catalysts with specific ligands has significantly improved the scope and efficiency of diaryl ether synthesis. organic-chemistry.org Similarly, nano-catalysts, such as copper-molybdenum bimetallic oxides and copper nanoparticles on various supports, have shown high activity and recyclability in Ullmann-type C-O cross-coupling reactions. researchgate.netnih.gov

Photoredox catalysis is another promising frontier for the synthesis of benzonitriles and related structures. researchgate.netrsc.org Visible-light-mediated reactions offer an environmentally friendly alternative to traditional methods, often proceeding at room temperature. The generation of radical intermediates under mild conditions allows for novel bond formations and functionalizations that are not accessible through thermal pathways. Research in this area could lead to the development of highly selective and energy-efficient syntheses of this compound and its derivatives.

A comparison of emerging synthetic methodologies is presented below:

| Methodology | Catalyst Examples | Advantages | Challenges |

| Palladium-Catalyzed Cross-Coupling | Pd(OAc)₂, Pd₂(dba)₃ with various phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands | High efficiency, broad substrate scope, mild reaction conditions. organic-chemistry.org | Catalyst cost, potential for metal contamination in the product. |

| Copper-Catalyzed Cross-Coupling | CuI, Cu₂O nanoparticles, bimetallic nano-catalysts. researchgate.netnih.gov | Lower cost than palladium, effective for a range of substrates. | Often requires higher temperatures than palladium systems, ligand development is crucial. |

| Photoredox Catalysis | Organic dyes (e.g., Eosin Y), iridium or ruthenium complexes. researchgate.netrsc.org | Mild reaction conditions, use of visible light as a renewable energy source, unique reactivity. | Substrate scope can be limited, potential for side reactions. |

Advanced Characterization Techniques for Complex Assemblies

The ability of this compound and its derivatives to form complex supramolecular assemblies is a key area of interest. Understanding the structure and dynamics of these assemblies at the molecular level is crucial for designing materials with specific properties. While X-ray crystallography provides detailed information on the solid-state packing of molecules, nih.govnih.gov it offers a static picture. Future research will increasingly rely on a suite of advanced characterization techniques to probe the dynamic nature of these assemblies in both solution and the solid state.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques (COSY, NOESY, HSQC, HMBC) and solid-state NMR, is a powerful tool for elucidating the structure and intermolecular interactions within complex assemblies. nih.gov For instance, ¹⁵N NMR can be particularly informative for studying the electronic environment and hydrogen bonding interactions involving the nitrile group. nih.gov The distinct patterns observed in NMR spectra can serve as a "spectroscopic signature" to identify specific molecular arrangements and conformations. nih.gov

Scanning probe microscopy techniques, such as Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM), will be instrumental in visualizing the morphology and organization of this compound-based assemblies on surfaces. These techniques can provide real-space images with sub-nanometer resolution, revealing details about self-assembly, domain formation, and the influence of substrates on molecular ordering.

Integration with Machine Learning for Materials Discovery

The traditional trial-and-error approach to materials discovery is time-consuming and resource-intensive. arxiv.org The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize this process by enabling high-throughput virtual screening and the prediction of material properties. arxiv.orgnih.govarxiv.org For a molecule like this compound, ML models can be trained to predict a wide range of properties based on its molecular structure and the nature of its functional groups.

Researchers are developing ML models to predict various chemical and physical properties of organic compounds with high accuracy. nih.govacs.org For example, models can be trained on large datasets of known molecules to predict properties such as melting point, boiling point, solubility, and electronic properties. arxiv.org This predictive power can be harnessed to rapidly screen virtual libraries of this compound derivatives with different substituents, identifying promising candidates for specific applications before their synthesis and experimental characterization.

Furthermore, machine learning can be used to predict the reactivity of nitrile-containing compounds, which is crucial for understanding their potential applications and stability. nih.gov By combining computational calculations with experimental data, ML models can learn the complex relationships between molecular structure and reactivity, guiding the design of new functional materials. The development of user-friendly platforms for molecular property prediction will make these powerful computational tools more accessible to a broader range of researchers. arxiv.org

| Machine Learning Application | Predicted Property | Potential Impact on this compound Research |

| Property Prediction | Photophysical properties (emission wavelength, quantum yield), thermodynamic properties (chemical potential). nih.govacs.org | Accelerated discovery of new fluorescent materials and understanding of their behavior in different environments. |

| Reactivity Prediction | Reactivity of the nitrile group with various reagents. nih.gov | Guidance for the design of new covalent binders or stable materials. |

| Virtual Screening | Identification of derivatives with desired electronic or physical properties. arxiv.org | Efficient exploration of the chemical space around the this compound scaffold. |

Expansion into Novel Functional Materials and Chemical Systems

The unique combination of a diaryl ether backbone and a reactive nitrile group makes this compound a valuable precursor for a wide range of novel functional materials.

High-Performance Polymers: Poly(arylene ether nitrile)s (PAENs) are a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. researchgate.netresearchgate.net The nitrile group can serve as a site for cross-linking reactions, further enhancing the properties of the resulting polymer network. By incorporating this compound into polymer backbones, it is possible to create materials with tailored properties for applications in aerospace, electronics, and automotive industries. Research is also focused on developing fluorinated poly(aryl ether)s to achieve low dielectric constants for applications in high-frequency communications. mdpi.comtandfonline.com

Liquid Crystals: The rigid, rod-like structure of some benzonitrile (B105546) derivatives makes them suitable candidates for use in liquid crystal displays. aps.orgtcichemicals.comresearchgate.net The polarity of the nitrile group can contribute to a large dielectric anisotropy, which is a key property for nematic liquid crystals. By modifying the structure of this compound, for example, by introducing long alkyl chains or other mesogenic groups, it may be possible to design new liquid crystalline materials with specific phase behaviors and electro-optical properties.

Porous Organic Polymers: The development of porous organic polymers (POPs) with high surface areas and tunable pore sizes is a rapidly growing field. These materials have potential applications in gas storage, separation, and catalysis. The reversible nature of some C-S/C-S metathesis reactions in the synthesis of poly(aryl thioether)s suggests a pathway for creating recyclable porous polymers. acs.org Similar strategies could be explored for the synthesis of porous poly(aryl ether)s derived from this compound, leading to robust and recyclable materials.

Functional Dyes and Probes: The nitrile group in this compound can be chemically transformed into other functional groups, such as carboxylic acids or tetrazoles, opening up avenues for the synthesis of new dyes, sensors, and biologically active molecules. nih.gov The diaryl ether core provides a stable scaffold that can be further functionalized to tune the photophysical and chemical properties of the resulting compounds. For example, derivatives of this molecule could be explored as building blocks for new anticancer agents or as components in high-throughput screening assays for enzymes. acs.orgnih.govrsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(4-Methoxyphenoxy)benzonitrile, and what are their efficiency metrics?

- Answer : The compound is typically synthesized via Ullmann-type coupling reactions. A visible-light-induced method using aryl halides and phenols under mild conditions (e.g., room temperature, no need for transition metal catalysts) has been reported, yielding derivatives like this compound with high atom economy . Alternatively, atomically precise copper nanocluster catalysts (e.g., Cu14) enable efficient C–O bond formation, achieving up to 89% yield under optimized conditions (toluene, 110°C, 24 hours) .

Q. What spectroscopic techniques are employed to characterize this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. For example, ¹H NMR shows peaks at δ 7.57 (s, 2H, aromatic protons), 7.00–6.91 (m, 6H, methoxyphenyl and benzonitrile protons), and 3.82 (s, 3H, OCH₃). GC-MS confirms molecular weight (m/z 225.1 for C₁₄H₁₁NO₂) . FT-IR and UV-Vis spectroscopy are used to analyze functional groups (e.g., nitrile C≡N stretch at ~2220 cm⁻¹) and electronic transitions .

Q. How is the purity of this compound validated in experimental workflows?

- Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is standard, with purity thresholds >95% required for reproducibility. For example, a C18 column with MeOH:H₂O (90:10) mobile phase resolves impurities effectively . Combustion analysis or HRMS further validates elemental composition .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, Fukui analysis) explain the reactivity of this compound?

- Answer : Density Functional Theory (DFT) calculations reveal electron localization in the nitrile group and methoxyphenoxy moiety, with Fukui functions identifying nucleophilic/electrophilic sites. For example, the nitrile carbon exhibits high electrophilicity, making it reactive toward nucleophilic additions. Localized Orbital Locator (LOL) maps further illustrate π-conjugation effects . These insights guide functionalization strategies for drug discovery or materials science applications.

Q. What strategies optimize reaction conditions for higher yields in Ullmann-type couplings of this compound?

- Answer : Catalyst selection is pivotal. Copper nanoclusters (e.g., Cu14) enhance catalytic activity due to their well-defined atomic structure and multiple active sites, reducing side reactions. Solvent polarity (e.g., toluene vs. DMF) and temperature (110°C vs. ambient) significantly impact reaction kinetics. For instance, elevated temperatures accelerate aryl-oxygen bond formation without degrading the nitrile group .

Q. How can contradictions in spectral data (e.g., NMR shifts) between experimental and computational models be resolved?

- Answer : Discrepancies often arise from solvent effects or basis set limitations in DFT. For example, experimental ¹³C NMR chemical shifts for the nitrile carbon (~117 ppm) may deviate from calculated values due to implicit solvation models. Benchmarking against high-level ab initio methods (e.g., MP2) or including explicit solvent molecules in simulations improves agreement .

Q. What role does this compound play in designing advanced materials (e.g., OLEDs, liquid crystals)?

- Answer : Its rigid aromatic structure and electron-withdrawing nitrile group make it a candidate for electroluminescent materials. Derivatives like PPICN-Br (a phenanthroimidazole-benzenecarbonitrile hybrid) exhibit pure-blue fluorescence with high external quantum efficiency (~13%) in OLEDs . In liquid crystals, the methoxyphenoxy group enhances mesophase stability, as seen in 4-(4-dodecyloxyphenylazo)benzonitrile systems .

Methodological Notes

- Synthesis Optimization : Prioritize catalyst screening (e.g., Cu vs. Pd) and solvent polarity adjustments to balance yield and reaction time .

- Analytical Cross-Validation : Combine NMR, GC-MS, and computational modeling to resolve structural ambiguities .

- Safety : Use appropriate PPE (gloves, goggles) due to the compound’s irritant properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.